3-Methoxy-5-(trifluoromethyl)pyridine
Overview
Description
3-Methoxy-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a methoxy group (-OCH₃) at the third position and a trifluoromethyl group (-CF₃) at the fifth position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physicochemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the use of 3-methylpyridine as a starting material, which undergoes a series of reactions including chlorination and fluorination. For instance, a vapor-phase chlorination/fluorination reaction at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride can be employed . Another method involves the use of mesityllithium as a metalating base for the ortho lithiation of 3-methoxypyridine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products. For example, the use of CrO-Al and CrCl-Al catalysts has been found to be effective in the gas-phase chlorofluorination process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 3-Methoxy-5-(trifluoromethyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The combination of these functional groups results in a compound with unique biological activity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
3-Methoxypyridine: Lacks the trifluoromethyl group, resulting in different physicochemical properties and applications.
5-(Trifluoromethyl)pyridine: Lacks the methoxy group, leading to variations in reactivity and biological activity.
Uniqueness
3-Methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct properties such as enhanced lipophilicity, metabolic stability, and specific interactions with biological targets. These characteristics make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-2-5(3-11-4-6)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMPCZHJJWTOIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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